molecular formula C7H13ClN4O B2652483 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine hydrochloride CAS No. 1440955-11-2

1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine hydrochloride

Cat. No. B2652483
Key on ui cas rn: 1440955-11-2
M. Wt: 204.66
InChI Key: KUOKMUKOOXRLQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741892B2

Procedure details

20 mL 4 mol/L HCl solution in dioxane was added to 3.35 g 4-(5-methyl-(1,2,4) oxadiazol-3-yl)-piperazine-1-carboxylic acid tert-butyl ester dissolved in 20 mL dioxane was stirred over night. The mixture was diluted with diethylether and the precipitate was filtered and washed with diethylether to give 2.5 g of the desired product.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
4-(5-methyl-(1,2,4) oxadiazol-3-yl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].C(OC([N:9]1[CH2:14][CH2:13][N:12]([C:15]2[N:19]=[C:18]([CH3:20])[O:17][N:16]=2)[CH2:11][CH2:10]1)=O)(C)(C)C>O1CCOCC1.C(OCC)C>[ClH:1].[CH3:20][C:18]1[O:17][N:16]=[C:15]([N:12]2[CH2:13][CH2:14][NH:9][CH2:10][CH2:11]2)[N:19]=1 |f:4.5|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
4-(5-methyl-(1,2,4) oxadiazol-3-yl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
3.35 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=NOC(=N1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with diethylether

Outcomes

Product
Name
Type
product
Smiles
Cl.CC1=NC(=NO1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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